1,2,3-Cyclohexanetrione
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,2,3-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEVWEWAIVZWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449485 | |
| Record name | 1,2,3-Cyclohexanetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4322-62-7 | |
| Record name | 1,2,3-Cyclohexanetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies of 1,2,3 Cyclohexanetrione and Its Analogues
Anodic Oxidation Approaches for 1,2,3-Cyclohexanetrione Synthesis
A prominent and efficient method for the synthesis of this compound is through the anodic oxidation of 1,3-cyclohexanedione (B196179). oup.comoup.com This electrochemical approach offers a direct conversion under specific conditions.
The electrochemical oxidation of 1,3-cyclohexanedione is typically carried out in an aqueous sulfuric acid solution using a platinum anode. oup.comoup.com This method has been reported to achieve yields of approximately 76% with current efficiencies reaching up to 54%. oup.comlookchem.com The process involves the oxidation of a methylene (B1212753) group adjacent to the existing carbonyls in 1,3-cyclohexanedione, introducing a third carbonyl group to form the 1,2,3-trione structure.
The reaction is performed at a constant current density, and the progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC). oup.com While the use of a platinum anode is crucial for favoring the formation of the desired trione (B1666649), other anode materials like lead dioxide have been found to predominantly lead to C-C bond cleavage products. oup.com A key challenge in this synthesis is the isolation of the highly water-soluble this compound hydrate (B1144303) from the aqueous electrolyte. oup.com
Table 1: Anodic Oxidation of 1,3-Cyclohexanedione
| Parameter | Value | Reference |
| Starting Material | 1,3-Cyclohexanedione | oup.comoup.com |
| Anode Material | Platinum | oup.com |
| Electrolyte | Aqueous Sulfuric Acid | oup.comoup.com |
| Reported Yield | ~76% | oup.comlookchem.com |
| Current Efficiency | Up to 54% | oup.comlookchem.com |
Isomerization Pathways from Substituted Cyclohexadienones to this compound Structures
Information regarding the direct isomerization of substituted cyclohexadienones to form this compound structures is not extensively detailed in the provided search results. However, the synthesis of related complex cyclohexanetrione derivatives often involves multi-step processes where isomerization might be a potential, though not explicitly highlighted, transformation. The focus of available literature is more on the construction of the cyclohexanetrione ring system from other precursors.
Multi-step Organic Synthesis Techniques for the Generation of Complex Cyclohexanetrione Derivatives
The synthesis of more complex derivatives of cyclohexanetrione often necessitates multi-step organic synthesis strategies. ontosight.ai These approaches allow for the introduction of various substituents and functional groups onto the cyclohexanetrione core, leading to a diverse range of molecular architectures.
For instance, the synthesis of 2,2,4,4-tetramethyl-6-(1-oxo-3-phenylprop-2-enyl)cyclohexane-1,3,5-trione would likely start from a simpler cyclohexanetrione derivative. ontosight.ai The subsequent steps could involve reactions such as alkylation to introduce the methyl groups and an acylation or condensation reaction to attach the phenylpropenone moiety. ontosight.ai The characterization of such complex molecules relies heavily on spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. ontosight.ai
Precursor-Based Synthetic Routes to Cyclohexanetriones and Optimization of Reaction Conditions
The synthesis of cyclohexanetriones is highly dependent on the choice of precursors and the optimization of reaction conditions to maximize yield and selectivity. beilstein-journals.orgnih.gov The development of efficient synthetic routes often involves a "precursor-transformation" strategy, where a suitable starting material is converted into the desired trione. rsc.org
One of the most common precursors for this compound is 1,3-cyclohexanedione. oup.comoup.comlookchem.com The direct oxidation of this precursor, as discussed in the anodic oxidation section, is a prime example of a precursor-based route. The optimization of this reaction involves careful selection of the anode material, electrolyte concentration, and current density to minimize side reactions like C-C bond cleavage. oup.com
The synthesis of substituted cyclohexanetriones also relies on carefully chosen precursors. For example, a one-step synthesis of 5-(trifluoromethyl)cyclohexane-1,2,3-trione was achieved by reacting 5-(trifluoromethyl)cyclohexane-1,3-dione (B3027205) with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in methanol. lookchem.com This demonstrates how a specific precursor can be directly converted to a functionalized cyclohexanetrione derivative.
The optimization of reaction conditions is a critical aspect of these syntheses. beilstein-journals.orgwhiterose.ac.uk This can involve systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to achieve the desired outcome. whiterose.ac.uk For instance, in base-catalyzed reactions involving 1,3-cyclohexanedione, adjusting the loading of the base can significantly impact the efficiency of the synthesis of complex cyclic structures. The choice of solvent can also play a crucial role, as seen in the synthesis of ZIF-8 tubes where ethylene (B1197577) glycol was a key component of the precursor. rsc.org
Table 2: Precursor-Based Syntheses of Cyclohexanetrione Derivatives
| Target Compound | Precursor | Reagents/Conditions | Reference |
| This compound | 1,3-Cyclohexanedione | Anodic Oxidation (Pt anode, H₂SO₄) | oup.comoup.comlookchem.com |
| 5-(Trifluoromethyl)cyclohexane-1,2,3-trione | 5-(Trifluoromethyl)cyclohexane-1,3-dione | Cerium(IV) ammonium nitrate (CAN), Methanol | lookchem.com |
| 2,2,4,4-Tetra-substituted 1,3,5-cyclohexanetriones | Dimethyl acetone (B3395972) dicarboxylate | Multi-step synthesis involving methylation and cyclization | google.com |
Chemical Reactivity and Mechanistic Studies of 1,2,3 Cyclohexanetrione
Electrophilic and Oxidizing Character of 1,2,3-Cyclohexanetrione Carbonyl Centers
The three carbonyl groups in this compound are in close proximity, which significantly influences the electrophilic character of the carbonyl carbons. The electron-withdrawing nature of the adjacent carbonyl groups enhances the partial positive charge on each carbonyl carbon, making them highly susceptible to nucleophilic attack. This electronic arrangement also imparts an oxidizing character to the molecule.
The reactivity of the carbonyl centers is a key aspect of the compound's chemistry. The presence of three carbonyl groups makes this compound a potent electrophile. The molecule can readily react with various nucleophiles, leading to a diverse range of chemical transformations.
Nucleophilic Addition Reactions at Cyclohexanetrione Carbonyls
Due to the electrophilic nature of its carbonyl carbons, this compound readily undergoes nucleophilic addition reactions. wikipedia.org These reactions involve the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. nih.gov The subsequent protonation of the intermediate yields the final addition product.
The general mechanism for nucleophilic addition to a carbonyl group can be either base-promoted or acid-catalyzed. libretexts.org In a base-promoted mechanism, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile. libretexts.org
A variety of nucleophiles can participate in these reactions, including:
Water, leading to the formation of hydrates (geminal diols). chemistrysteps.com
Alcohols, resulting in the formation of hemiacetals and acetals. libretexts.org
Amines, which can form imines and enamines. chemistrysteps.com
Cyanide ions, leading to the formation of cyanohydrins. libretexts.org
The relative reactivity of aldehydes and ketones in nucleophilic additions is influenced by both electronic and steric factors. chemistrysteps.com Aldehydes are generally more reactive than ketones due to the presence of only one alkyl group, which results in less steric hindrance and a greater partial positive charge on the carbonyl carbon. chemistrysteps.com
Tautomerism and Keto-Enol Equilibria within Cyclohexanetrione Systems
This compound can exist in equilibrium with its enol tautomers. Keto-enol tautomerism is a common phenomenon in carbonyl compounds and involves the interconversion of a keto form and an enol form, which is an alkene with a hydroxyl group. libretexts.org For simple carbonyl compounds, the keto form is generally more stable and predominates at equilibrium. libretexts.org
However, the presence of multiple carbonyl groups, as in this compound, can stabilize the enol form. libretexts.org For instance, in 1,3-dicarbonyl compounds, the enol form is stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium towards the enol tautomer. libretexts.org While specific studies on the keto-enol equilibria of this compound are not extensively detailed in the provided results, the principles of tautomerism in related dicarbonyl and tricarbonyl systems suggest that such equilibria are significant. rsc.orgresearchgate.net For example, studies on 1,3,5-cyclohexanetrione derivatives have shown the presence of both keto and enol forms in solution. rsc.org The solvent can also play a crucial role in determining the position of the equilibrium. researchgate.net
Redox Chemistry: Reactions with Reductones and Electron-Rich Species
The oxidizing nature of this compound allows it to react with reducing agents, also known as reductones, and other electron-rich species. rsc.org A redox reaction involves the transfer of electrons, where one species is oxidized (loses electrons) and another is reduced (gains electrons). iitk.ac.inlibretexts.org
The reduction of a carbonyl group typically involves the gain of hydrogen atoms or a decrease in the oxidation number of the carbonyl carbon. youtube.com The specific products of the reaction between this compound and a reductone would depend on the strength of the reducing agent and the reaction conditions. Potential products could include various hydroxylated and partially or fully reduced cyclohexane (B81311) derivatives. The balancing of redox reactions can be systematically approached using the half-reaction method, either in acidic or basic conditions. libretexts.org
Condensation Reactions: Formation of Oxime and Hydrazone Adducts
This compound readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazines to form oximes and hydrazones, respectively. ontosight.ainih.gov These reactions are a type of nucleophilic addition followed by an elimination of a water molecule. wikipedia.org
The formation of oximes and hydrazones proceeds through a carbinolamine intermediate. nih.govnih.gov The stability of these C=N containing compounds is generally greater than that of imines due to the electronic effects of the adjacent heteroatom. nih.govnih.gov Oximes are typically more stable towards hydrolysis than hydrazones, which is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom. nih.govraineslab.com
The reaction of this compound with hydroxylamine can lead to the formation of this compound, 1,2,3-trioxime. ontosight.ai These oxime derivatives are versatile intermediates in organic synthesis. ontosight.ai
Interactive Data Table: Condensation Reaction Products
| Reactant | Condensing Agent | Product Class |
| This compound | Hydroxylamine | Oxime |
| This compound | Hydrazine | Hydrazone |
| This compound | Substituted Hydrazines | Substituted Hydrazone |
Derivatives of 1,2,3 Cyclohexanetrione: Synthesis and Structural Characterization
Synthesis and Characterization of Oxime Derivatives (Dioximes and Trioximes) of 1,2,3-Cyclohexanetrione
The reaction of this compound with hydroxylamine (B1172632) can lead to the formation of dioxime and trioxime derivatives, which are valuable intermediates in organic synthesis. The extent of oximation can be controlled by the reaction conditions.
Reaction with Hydroxylamine: Conditions, Yield, and Purity Considerations
The synthesis of this compound dioximes and trioximes generally involves the reaction of the parent trione (B1666649) with hydroxylamine hydrochloride in the presence of a base. While specific literature detailing the synthesis of this compound 1,3-dioxime and this compound trioxime is not extensively available, the general procedures for the oximation of related cyclic ketones provide a likely synthetic route.
For the preparation of dioximes, a typical procedure would involve dissolving this compound in a suitable solvent, such as aqueous ethanol (B145695), and treating it with two equivalents of hydroxylamine hydrochloride and a base, like sodium acetate (B1210297) or a mild inorganic base, to neutralize the liberated HCl. The reaction is typically stirred at room temperature or with gentle heating to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product can be isolated by filtration if it precipitates, or by extraction followed by solvent evaporation. Purification is generally achieved through recrystallization from an appropriate solvent system. The yield and purity of the resulting dioxime would be dependent on the precise reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants.
The synthesis of the trioxime would follow a similar protocol but would employ at least three equivalents of hydroxylamine hydrochloride and a corresponding amount of base to ensure the oximation of all three carbonyl groups. The reaction might require more forcing conditions, such as prolonged heating, to achieve complete conversion. The purity of the final product would be assessed using standard analytical techniques such as melting point determination and spectroscopic methods.
| Derivative | Reagents | General Conditions |
| This compound 1,3-dioxime | This compound, Hydroxylamine hydrochloride (2 eq.), Base (e.g., Sodium acetate) | Aqueous ethanol, Room temperature or gentle heating |
| This compound trioxime | This compound, Hydroxylamine hydrochloride (3+ eq.), Base (e.g., Sodium acetate) | Aqueous ethanol, Heating |
Hydrolysis Kinetics and Protonation Equilibria of Cyclohexanetrione Oxime Derivatives
The stability of oxime derivatives is a critical factor in their application, and this is largely governed by their hydrolysis kinetics and protonation equilibria. Generally, oximes are more resistant to hydrolysis than their corresponding imines. nih.gov The hydrolysis of oximes is catalyzed by acid, with the rate of hydrolysis being dependent on the pH of the medium. nih.govscispace.com
The protonation equilibria, characterized by the pKa values of the oxime groups, are also important. The basicity of the oxime nitrogen is influenced by the electronic environment within the molecule. For this compound oximes, the presence of multiple electronegative oxygen and nitrogen atoms would influence the electron density on each oxime group, thereby affecting their individual pKa values. The determination of these values would require experimental techniques such as potentiometric titration or UV-Vis spectrophotometry.
Synthesis and Spectroscopic Characterization of Phenylhydrazone and Biphenyldihydrazone Derivatives
The reaction of this compound with phenylhydrazine (B124118) and its derivatives leads to the formation of phenylhydrazones, which are often colored crystalline solids. The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-phenylhydrazone, a closely related analogue, proceeds by the reaction of the trione with the corresponding phenylhydrazine in a suitable solvent. The resulting phenylhydrazone derivatives are characterized by extensive intramolecular hydrogen bonding.
Spectroscopic methods are crucial for the characterization of these derivatives. In the infrared (IR) spectra, the presence of N-H stretching vibrations and the C=N stretching of the hydrazone are characteristic. The proton nuclear magnetic resonance (¹H NMR) spectra of such phenylhydrazones often show a low-field signal for the N-H proton due to intramolecular hydrogen bonding with one of the adjacent carbonyl groups. The carbon-13 nuclear magnetic resonance (¹³C NMR) spectra provide information about the carbon skeleton, with characteristic shifts for the C=N carbon and the carbonyl carbons.
While specific studies on the biphenyldihydrazone derivatives of this compound are scarce, their synthesis would likely involve the reaction of the trione with a biphenyldihydrazine reagent under similar conditions to those used for phenylhydrazone formation. The characterization would rely on similar spectroscopic techniques to elucidate the structure of the resulting, more complex, dihydrazone.
Synthetic Strategies for Variously Substituted Cyclohexanetrione Analogues
The synthesis of variously substituted cyclohexanetrione analogues is of interest for exploring their chemical and biological properties. While direct substitution on the this compound ring can be challenging, several strategies can be envisioned based on the synthesis of related substituted cyclohexanedione systems.
One common approach is to start with a pre-functionalized precursor. For instance, the synthesis of substituted cyclohexane-1,3-diones has been achieved through a regio-selective Michael-Claisen condensation process starting from substituted acetones and α,β-unsaturated esters. google.com This methodology could potentially be adapted to introduce substituents at various positions of the cyclohexane (B81311) ring before the formation of the trione functionality.
Another strategy involves the modification of a pre-existing cyclohexanedione. For example, functionalization at the 2-position of cyclohexane-1,3-dione can be achieved through various reactions, providing a handle for further chemical transformations to introduce the third carbonyl group or other substituents. The choice of synthetic route would depend on the desired substitution pattern on the cyclohexanetrione scaffold.
Elucidation of Structure-Reactivity Relationships in Chemically Modified Cyclohexanetrione Scaffolds
The chemical reactivity of the this compound scaffold can be significantly influenced by the presence of substituents on the cyclohexane ring. Understanding the relationship between the structure of these modified scaffolds and their reactivity is crucial for designing new synthetic transformations and for the development of molecules with specific properties.
Substituents can exert both electronic and steric effects. Electron-withdrawing groups on the ring can increase the electrophilicity of the carbonyl carbons, potentially increasing their reactivity towards nucleophiles. Conversely, electron-donating groups may decrease the reactivity of the carbonyls. Steric hindrance from bulky substituents can also play a major role, potentially leading to regioselective reactions at the less hindered carbonyl groups.
For instance, in the formation of oximes or hydrazones, the presence of a substituent adjacent to a carbonyl group could influence the rate and regioselectivity of the reaction. A bulky substituent at the 4- or 6-position might sterically hinder the approach of the nucleophile to the C1 and C3 carbonyl groups, potentially favoring reaction at the C2 position. Systematic studies involving the synthesis of a series of substituted 1,2,3-cyclohexanetriones and the kinetic analysis of their reactions with various nucleophiles would be necessary to fully elucidate these structure-reactivity relationships. However, detailed studies specifically focused on the structure-reactivity relationships of chemically modified this compound scaffolds are not widely reported in the current literature. nih.gov
Coordination Chemistry and Metal Complexation of 1,2,3 Cyclohexanetrione Derivatives
Ligand Design and Coordination Properties of 1,2,3-Cyclohexanetrione Derivatives
The design of ligands derived from this compound focuses on introducing new functional groups that can act as coordination sites for metal ions. This is typically achieved by reacting one or more of the carbonyl groups with reagents like hydrazines or hydroxylamine (B1172632) to form hydrazones and oximes, respectively. The resulting ligands are often multidentate, meaning they can bind to a central metal ion through multiple donor atoms.
The coordination properties of these ligands are influenced by several factors:
Nature of the Donor Atoms: The presence of nitrogen and oxygen donor atoms in hydrazone and oxime derivatives allows for the formation of stable chelate rings with metal ions.
Number of Coordination Sites: Depending on the number of carbonyl groups that are functionalized, the resulting ligands can be bidentate, tridentate, or potentially even higher in denticity.
Substituents: The introduction of different substituent groups on the hydrazone or oxime moieties can alter the steric and electronic properties of the ligand, thereby influencing the stability and geometry of the resulting metal complexes. For instance, arylhydrazones of cyclic 1,3-diones have been reported to form stable metal complexes. nih.gov
The design of these ligands often aims to create a pre-organized structure where the disposition of binding sites is optimized for coordination with a specific metal ion. hud.ac.uk This pre-organization can lead to the formation of well-defined supramolecular structures, such as metallamacrocycles and coordination polymers.
Synthesis and Characterization of Metal Chelates with Hydrazone-Type Ligands
Hydrazone derivatives of this compound are effective ligands for a wide range of metal ions. The synthesis of metal chelates with these ligands typically involves the reaction of the hydrazone ligand with a metal salt in a suitable solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques.
The general steps for the synthesis of these metal complexes are:
Synthesis of the Hydrazone Ligand: This is typically achieved through the condensation reaction of this compound with a substituted or unsubstituted hydrazine.
Complexation Reaction: The synthesized ligand is then reacted with a metal salt (e.g., chlorides, nitrates, acetates) in a solvent like ethanol (B145695) or methanol. The reaction mixture is often heated to facilitate the formation of the complex.
Isolation and Purification: The resulting solid complex is isolated by filtration, washed, and dried.
Characterization Techniques: A comprehensive characterization of the synthesized metal chelates is essential to determine their structure and properties. Common techniques employed include:
Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry. jptcp.commdpi.com
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-N) upon complexation provide evidence of their involvement in bonding to the metal ion. nih.govjptcp.com For example, a shift in the ν(N-N) band to higher energies in the complex's spectrum indicates coordination through the nitrogen atom. nih.gov
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion. jptcp.comjptcp.com
Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition. jptcp.commdpi.com
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion. jptcp.com
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. nih.govyu.edu.jo
Studies on related cyclohexane-1,3-dione hydrazone ligands have shown that they can act as bidentate or tridentate ligands, coordinating with metal ions through the carbonyl oxygen and hydrazone nitrogen atoms. nih.gov
Table of Spectroscopic Data for a Representative Hydrazone Metal Complex:
| Technique | Ligand (L) | Metal Complex (ML) | Interpretation |
|---|---|---|---|
| IR (cm⁻¹) | ν(C=N) ~1620 | ν(C=N) ~1600 | Shift to lower frequency indicates coordination of azomethine nitrogen. |
| ν(N-N) ~1025 | ν(N-N) ~1040 | Shift to higher frequency indicates coordination via nitrogen. nih.gov | |
| UV-Vis (nm) | λmax ~280, 350 | λmax ~300, 450 | Shifts in absorption bands and appearance of new bands due to ligand-to-metal charge transfer. |
Note: The values presented are generalized and can vary depending on the specific ligand and metal ion.
Complexation Studies of Oxime Derivatives with Transition Metal Ions
Oxime derivatives of this compound, formed by the reaction of the trione (B1666649) with hydroxylamine, are also excellent chelating agents for transition metal ions. The nitrogen and oxygen atoms of the oxime group can coordinate to a metal center, forming stable five- or six-membered chelate rings.
Ligands containing oxime functional groups are known for their ability to stabilize metal ions in unusually high oxidation states, such as Ni(III) and Cu(III). xavier.edu The complexation of this compound oxime derivatives with transition metals like Co(II), Ni(II), and Cu(II) can lead to the formation of complexes with interesting magnetic and electronic properties.
The characterization of these complexes involves similar techniques as those used for hydrazone complexes, with a particular emphasis on methods that can probe the oxidation state of the metal ion, such as magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy. xavier.edu The formation of a Ni(III) complex, for example, could be confirmed by observing a change in the magnetic properties of the material. xavier.edu
Interaction and Complex Formation with Lanthanide Ions in Tautomeric Systems
This compound can exist in tautomeric forms, particularly the enol form, which features hydroxyl groups adjacent to carbonyl groups. This keto-enol tautomerism introduces β-diketone-like moieties into the molecule, which are excellent chelating agents for lanthanide ions. preprints.org The interaction of these tautomeric forms with lanthanide ions can lead to the formation of stable complexes with interesting photophysical properties.
The coordination of lanthanide ions to the enolic form of this compound derivatives is driven by the hard-hard interaction between the hard lanthanide cation and the hard oxygen donor atoms of the ligand. The resulting complexes can exhibit characteristic luminescence, where the organic ligand acts as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength.
The stoichiometry of these complexes can vary, with reports of both LnL₂ and Ln₂L₃ type complexes being formed with related ligands. mdpi.comnih.gov The coordination number of the lanthanide ion in these complexes is typically high, often 8 or 9, and is satisfied by coordination to the ligand and often also to solvent molecules or counter-ions. mdpi.comresearchgate.net The ionic radius of the specific lanthanide ion can also play a significant role in determining the final structure of the self-assembled complex. nih.gov
Studies on lanthanide complexes with similar cyclic polyols have shown that the stereochemistry of the hydroxyl groups influences the selectivity and stability of the resulting complexes. nih.gov
Supramolecular Chemistry Involving Cyclohexanetrione Scaffolds
Nøn-Cøvalønt Intøractiøns and Sølf-Assømbly in Cycløhøxanøtriønø-Basød Supramøløcular Architøcturøs
Thø sölf-assømbly øf møløculøs intø wøll-døfinød supramøløcular structurøs is drivøn by a variøty øf nøn-cøvalønt intøractiøns. nih.gov In thø cantøxt øf cycløhøxanøtriønø dõrivativøs, thø prõsõncø øf multiplø carbønyl grøups and øthør funçtiønal møiøtiøs alløws før a rich array øf intørmøløcular førçõs tø dictatø thø assømbly prõcõss.
Rõsøarch intø dõrivativøs øf thø cløsøly rølatød 1,3-cycløhøxanødiønø has shøwn that hydrøgøn bønding plays a pivotal rølø in thøir sölf-assømbly. Før øxamplø, thø ræactiøn øf biphenyl-4,4′-tøtrazønium iøn with 1,3-cycløhøxanødiønø yiølds 2,2′-(4,4′-biphønyldihydrazønø)bis(1,2,3-cycløhøxanøtriønø), which oxists as an intramøløcularly hydrøgøn-bøndød dihydrazønø structurø. tandfonline.com This highlights thø tøndøncy øf thø carbønyl grøups within thø cycløhøxanø framõwørk tø participatø in hydrøgøn bønding.
In mørø cømpløx systøms, such as thø C3-symmøtric rødx-activø hoxakis(4-carbøxyphønyl) tri(dithißlylidenø)cycløhøxanøtriønø (CPDC), a cømbinaþiøn øf hydrøgøn bønding and π-π stacking intøractiøns drivøs thø sölf-assømbly. researchgate.net Thøsã intøractiøns can løad tø thø førmatiøn øf high-ørdør structurøs likø nanøfibørs. researchgate.net Thø strøngth and dirøctißnality øf thøsã nøn-cøvalønt førcøs arø critical in dõtørmining thø final møphøløgy and prõpørtiøs øf thø assømblød matørial. researchgate.net
Tablø 1: Køy Nøn-Cøvalønt Intøractiøns in Cycløhøxanøtriønø-Rølatød Supramøløcular Systøms
| Intøractiøn Typø | Døscriptiøn | Examplø Møløcular Systøm | Røførøncø |
| Hydrøgøn Bønding | Intøractiøn bõtwõøn a hydrøgøn atøm bøndød tø an øløctrønøgativø atøm and anøthør øløctrønøgativø atøm. | 2,2′-(4,4′-biphønyldihydrazønø)bis(1,2,3-cycløhøxanøtriønø) | tandfonline.com |
| π-π Stacking | Attractivø, nøn-cøvalønt intøractiøns bõtwõøn arømatic rings. | C3-symmøtric tri(dithißlylidenø)cycløhøxanøtriønø dõrivativøs | researchgate.netresearchgate.net |
| Van dør Waals Førcøs | Wøak, shørt-rangø øløctrøstatic førcøs bõtwõøn unchargød møløculøs. | Gønøral sölf-assømbly øf øganic møløculøs. | wikipedia.org |
Enginøøring øf Hydrøgøn-Bøndød Øganic Framõwørks (HØFs) Utilizing Cycløhøxanøtriønø Building Bløcks
Hydrøgøn-bøndød øganic framõwørks (HØFs) arø a class øf pørøus crystallinø matørials assømblød frøm øganic building bløcks via hydrøgøn bønding. researchgate.netresearchgate.net Thøsã matørials havø gainød attøntiøn duø tø thøir pøtøntial applicatiøns in gas støraõ, søparatiøn, and catalysis. researchgate.netnih.gov Thø dõsign øf HØFs røliøs øn thø principløs øf crystal ønginøøring, which aims tø undørstand and cøntrøl thø assømbly øf møløculøs intø spøcific crystal structurøs. researchoutreach.orgsci-hub.senih.govresearchgate.net
A significant øxamplø øf a cycløhøxanøtriønø-basød HØF is CPDC-1, which is cønstructød frøm thø rødx-activø, C3-symmøtric hoxakis(4-carbøxyphønyl) tri(dithißlylidenø)cycløhøxanøtriønø (CPDC). researchgate.netrsc.org In this framõwørk, thø CPDC møløculøs sölf-assømblø thrøugh an uncanvøntiønal hølical hydrøgøn-bøndød møtif. researchgate.net This particular assømbly is drivøn by thø "bitø anglõ" bõtwõøn thø 4-carbøxyphønyl grøups and thø dithiølø rings øf thø CPDC møløculø. researchgate.net Thø røsulting HØF, CPDC-1, is a thrøø-dimønsißnal, nøn-intørpønøtratød nøtwørk that is thørmally stablø up tø 640 K and øxhibits pørmanønt pørøsity and phøtøcønductivity. researchgate.netrsc.org
Thø succøssful cønstructiøn øf CPDC-1 dømønstratøs that thø rigid π-cønjugatød skøløtøn øf cycløhøxanøtriønø dõrivativøs, cøuplød with multiplø hydrøgøn-bønding sitøs, can bø øfføctivøly utilizød tø ønginøør functißnal HØFs. researchgate.net Thø synthøsis øf such cømpløx HØFs øftøn invølvøs multi-støp prõcõdurøs, starting frøm simplør prõcursørs and culminating in thø final sölf-assømblød framõwørk. rsc.org
Tablø 2: Røsøarch Findings øn a Cycløhøxanøtriønø-Basød Hydrøgøn-Bøndød Øganic Framõwørk
| Framõwørk | Building Bløck | Køy Føaturøs | Pøtøntial Applicatiøns | Røførøncø |
| CPDC-1 | Høxakis(4-carbøxyphønyl) tri(dithißlylidenø)cycløhøxanøtriønø (CPDC) | 3D nøn-intørpønøtratød nøtwørk, anømalistic hølical H-bøndød møtif, thørmal stability up tø 640 K, pørmanønt pørøsity, phøtøcønductivity. | Pørøus matørials før gas støraõ/søparatiøn, phøtøcønductivø dõvicøs. | researchgate.netrsc.org |
Tablø 3: List øf Møntiønød Chømical Cømpøunds
| Cømpøund Namø | Møløcular Førmula |
| 1,2,3-Cycløhøxanøtriønø | C6H6O3 |
| 1,3-Cycløhøxanødiønø | C6H8O2 |
| Biphønyl-4,4′-tøtrazønium iøn | C12H10N4^2+ |
| 2,2′-(4,4′-biphønyldihydrazønø)bis(1,2,3-cycløhøxanøtriønø) | C30H26N4O6 |
| Høxakis(4-carbøxyphønyl) tri(dithißlylidenø)cycløhøxanøtriønø (CPDC) | C54H30O15S6 |
Advanced Analytical Techniques for Characterization and Quantification
Application of Advanced Spectroscopic Methods (NMR, IR, Mass Spectrometry) for Structural Assignment and Confirmation
The structural characterization of 1,2,3-cyclohexanetrione and its derivatives relies heavily on a combination of spectroscopic techniques, each providing unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are pivotal in confirming the structure of cyclohexanetrione compounds. For instance, this compound monohydrate has been identified using ¹H NMR, which also confirmed its existence in an enolic form. oup.com Studies on related substituted 1,3,5-cyclohexanetriones have demonstrated the power of ¹³C NMR in identifying tautomeric equilibria. In an aqueous solution, the ketonic tautomer of a sulfonated cyclohexanetrione derivative showed distinct signals, which are detailed in the table below. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For complex derivatives of cyclohexanetrione, characteristic absorption bands confirm the presence of key structural motifs. For example, in a tri(dithiolylidene)cyclohexanetrione derivative, strong absorptions corresponding to carbonyl (C=O) and other functional groups have been precisely identified, providing clear evidence of the compound's structural integrity. rsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. The monohydrate of this compound was successfully identified using mass spectrometry. oup.com Furthermore, derivatives of the compound have been characterized using techniques like Electrospray Ionization (ESI) HRMS, which confirms the calculated molecular mass with high precision. rsc.org The electron ionization (EI) mass spectrum of the related compound 1,2,3-cyclohexanetriol (B1584335) shows a characteristic base peak at an m/z of 70. aip.org
Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted 1,3,5-Cyclohexanetrione Ketonic Tautomer This interactive table provides data on the chemical shifts observed in the ¹³C NMR spectrum for the ketonic tautomer of 1,3,5-cyclohexanetrione 2,4,6-trimethylsulfonic acid.
| Carbon Type | Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl carbons (C=O) | ~189.6 |
| Methylene (B1212753) carbons (-CH₂) | ~46.5 |
| Aromatic carbons (-C-OH) | ~154.1 |
| Aromatic carbons (-C-CH₂) | ~101.8 |
Data sourced from a study on keto-enol tautomerism in 1,3,5-trihydroxybenzene systems. rsc.org
Electrochemical and Spectrophotometric Methodologies for Quantitative Analysis and Complexation Studies
Quantitative analysis and the study of metal ion complexation are critical applications for this compound and its derivatives, primarily utilizing spectrophotometric and electrochemical methods.
Spectrophotometric Analysis: The trioxime derivative of this compound is a notable chromogenic agent, forming colored complexes with various metal ions, which allows for their quantitative determination using UV-Vis spectrophotometry. ontosight.ai
Cobalt (II) Determination: this compound trioxime reacts with cobalt(II) ions in a solution with a pH between 3 and 4 to form a stable yellow complex. acs.orgresearchgate.net This complex can be quantified by measuring its absorbance at 400 nm. The method adheres to Beer's law in the concentration range of 0.025 to 5.0 parts per million (ppm), making it a reliable technique for determining trace amounts of cobalt. acs.org
Nickel (II) Determination: Similarly, this trioxime is used for the spectrophotometric determination of nickel. acs.org A derivative, 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone (DCDT), forms a deep yellow complex with nickel, with a maximum absorbance at 383 nm. tandfonline.com
Copper (II) and Iron (III) Determination: DCDT also forms complexes with copper, allowing for its quantification at an absorbance wavelength of 390 nm. tandfonline.com Other derivatives have been developed for the determination of iron in various samples, including foods and minerals. nih.govdspacedirect.org
Table 2: Spectrophotometric Data for Metal Complexation with Cyclohexanetrione Derivatives This interactive table summarizes the key parameters for the spectrophotometric determination of various metal ions using derivatives of this compound.
| Analyte | Reagent | λmax (nm) | Beer's Law Range (µg/mL or ppm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|---|
| Cobalt(II) | This compound trioxime | 400 | 0.025 - 5.0 | Not Specified |
| Nickel(II) | 5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone | 383 | 0 - 9.2 | 3.4 x 10⁴ |
| Copper(II) | 5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone | 390 | 0 - 11.2 | 4.6 x 10⁴ |
Data sourced from studies on metal determination. acs.orgtandfonline.com
Electrochemical Methods: Electrochemical techniques have been employed in the synthesis of this compound. Specifically, the anodic oxidation of 1,3-cyclohexanedione (B196179) at a platinum anode in aqueous sulfuric acid can produce this compound with yields of approximately 76%. oup.com The progress of such electrochemical reactions can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical or UV/Vis detection. oup.comnih.gov
Chromatographic Separation Techniques for Isolation and Purity Assessment of Cyclohexanetrione Compounds
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis, isolation, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used for the analytical separation and quantification of cyclohexanetriones. A specific method was developed to analyze the product of the electrochemical oxidation of 1,3-cyclohexanedione. oup.com This method utilized a reversed-phase column with UV detection at 220 nm. The retention time for this compound monohydrate was found to be 4.1 minutes under these conditions, allowing for clear separation from the starting material and other byproducts. oup.com HPLC is also crucial for monitoring reaction progress and assessing the purity of the final product. google.com
Isolation and Purity Assessment: While the high water solubility of this compound monohydrate makes its direct isolation from aqueous electrolytes challenging, chromatographic principles are still applied. oup.com Purity can be assessed by derivatizing the compound, for example, by converting it to its bis-(2,4-dinitrophenylhydrazone) derivative. This derivative can be precipitated directly from the electrolyte and isolated, with its purity confirmed by HPLC analysis. oup.com The development of such methods is essential for obtaining pure samples for further study and application.
Table 3: HPLC Retention Times for this compound and Related Compounds This interactive table shows the retention times for various compounds analyzed during the electrochemical synthesis of this compound.
| Compound | Retention Time (minutes) |
|---|---|
| This compound-hydrate | 4.1 |
| α-Oxo-adipic acid | 9.4 |
| Glutaric acid | 12.9 - 13.6 |
| 1,3-Cyclohexanedione | 34.8 |
| 1-Hydroxy[1,1'-bicyclohexyl]-2,2',6,6'-tetrone | 100 |
Conditions: HPLC with UV/VIS detection at 220 nm, using H₂SO₄ (pH 1.7) as the eluent. oup.com
Theoretical and Computational Chemistry Investigations of 1,2,3 Cyclohexanetrione
Computational Modeling of 1,2,3-Cyclohexanetrione: Electronic Structure and Conformation
Computational modeling, particularly using methods like Density Functional Theory (DFT), is essential for elucidating the electronic structure and conformational landscape of this compound. energy.gov The arrangement of three adjacent carbonyl groups on a cyclohexane (B81311) ring creates significant electronic and steric strain, influencing the molecule's preferred three-dimensional shape.
The electronic structure of the catalyst surface and the thermodynamic energy states of a reactant molecule are key factors that determine the rate of a chemical conversion and the resulting products. energy.gov For this compound, computational models can determine properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations reveal the electrophilic nature of the carbonyl carbons and the potential for nucleophilic attack. The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) is heavily influenced by the repulsion between the closely spaced, electron-withdrawing carbonyl groups. DFT calculations can map the potential energy surface to identify the most stable conformers and the energy barriers between them. While specific data for this compound is not extensively published, it is known to be less stable than its isomer, 1,3-cyclohexanedione (B196179).
Computational studies on related C3-symmetric molecules, such as derivatives of tri(dithiolylidene)cyclohexanetrione, have utilized DFT to understand their geometry and electronic properties, which are crucial for applications in materials science. researchgate.netresearchgate.net Such studies often reveal a nearly planar core with significant intermolecular π-stacking interactions. researchgate.net
Table 1: Representative Computational Methods for Structural and Electronic Analysis
| Method | Basis Set | Properties Calculated | Application |
|---|---|---|---|
| Density Functional Theory (DFT) | e.g., 6-31G(d,p), aug-cc-pVTZ | Geometries, Vibrational Frequencies, Electronic Energies, Molecular Orbitals | Determining stable conformers and electronic structure. energy.govresearchgate.net |
| Møller-Plesset Perturbation Theory (MP2) | e.g., cc-pVDZ, cc-pVTZ | More accurate correlation energies | Refining energy calculations for conformers. |
Theoretical Studies on Reaction Pathways and Mechanistic Insights
Theoretical studies are invaluable for mapping the reaction pathways of this compound and providing mechanistic insights. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and kinetics of a given reaction. For a molecule with multiple reactive sites like this compound, these studies can explain chemoselectivity and regioselectivity.
Mechanistic investigations often involve locating the transition state structure for a proposed reaction step and calculating the activation energy barrier. For instance, theoretical calculations have been used to understand the bifurcation of reaction pathways in similar carbonyl compounds, predicting whether a reaction will lead to one heterocyclic product over another. researchgate.net In the context of materials, theoretical calculations suggest that the cyclohexanetrione moiety can preferentially adsorb water molecules via hydrogen bonding, which is a crucial step in enhancing photocatalytic activity. rsc.org
Potential reaction pathways for this compound that can be investigated theoretically include:
Nucleophilic Addition: Modeling the attack of various nucleophiles on the three carbonyl carbons to determine the most favorable site and the stereochemical outcome.
Enolization: Calculating the energetics of proton abstraction to form enolates, which are key intermediates in reactions like aldol (B89426) condensations and Michael additions. researchgate.net
Cycloadditions: DFT has been used to study the mechanistic aspects of cycloaddition reactions involving related diones, providing insights into the concerted or stepwise nature of these reactions. nih.gov
The use of DFT and other methods to model reaction mechanisms is a common practice. For example, DFT has been employed to model the hydrosilylation of ketones and to study the role of catalysts in allylboration of aldehydes, providing clarity on the roles of different species in the catalytic cycle. researchgate.net
Quantum Chemical Characterization of Tautomeric Equilibria and Intramolecular Hydrogen Bonding
This compound, like other β-dicarbonyl and tricarbonyl compounds, is expected to exhibit keto-enol tautomerism. frontiersin.org Tautomers are isomers that readily interconvert, typically through the migration of a proton, and exist in a dynamic equilibrium. frontiersin.org The position of this equilibrium is highly sensitive to factors such as solvent polarity and the potential for intramolecular hydrogen bonding. frontiersin.orgbiorxiv.org
Quantum chemical calculations are exceptionally well-suited to characterize these equilibria. By computing the Gibbs free energies of the different tautomeric forms (the all-keto form and various enol forms), their relative stabilities and equilibrium populations can be predicted. rsc.org Studies on the analogous 1,3,5-cyclohexanetrione show that while the fully enol form (phloroglucinol) is significantly more stable due to aromaticity, substituents and solvent effects can alter the equilibrium. rsc.org For this compound, the enol forms can be stabilized by the formation of strong intramolecular hydrogen bonds between an enolic hydroxyl group and an adjacent carbonyl oxygen. mdpi.com This type of interaction is known as a Resonance-Assisted Hydrogen Bond (RAHB), which significantly strengthens the bond. mdpi.com
Table 2: Illustrative Quantum Chemical Calculation of Tautomer Energetics for a Substituted Cyclohexanetrione System rsc.org (Note: Data is for 1,3,5-cyclohexanetrione 2,4,6-trimethylsulfonic acid, illustrating the methodology)
| Tautomer Form | Computational Method | Phase | Relative Free Energy (kJ/mol) | Finding |
|---|---|---|---|---|
| Enol | PBE0/aug-cc-pVDZ | Gas | 0 (Reference) | Enol form is highly favored in the gas phase. |
| Keto | PBE0/aug-cc-pVDZ | Gas | +60 | Keto form is significantly destabilized relative to the enol. |
| Enol | PBE0/aug-cc-pVDZ (SMD) | Methanol (implicit) | 0 (Reference) | Enol form remains favored in solution. |
Different computational approaches can be used to model the tautomer ratios, combining high-level gas-phase calculations with continuum solvation models to simulate the effect of the solvent. biorxiv.org The choice of the density functional, basis set, and solvation model can impact the accuracy of the predicted free energy differences. biorxiv.orgresearchgate.net
Table 3: Comparison of Computational Approaches for Tautomer Free Energy Calculations biorxiv.org
| Gas Phase Method | Solvation Calculation | Key Feature |
|---|---|---|
| B3LYP/aug-cc-pVTZ | SMD on B3LYP/aug-cc-pVTZ geometry | Consistent high-level theory for both gas and solution phases. |
| B3LYP/aug-cc-pVTZ | SMD on B3LYP/6-31G(d) geometry | A mixed-level approach that can offer a balance of accuracy and computational cost. |
The analysis of intramolecular hydrogen bonds themselves is a sophisticated field, employing techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Quasi-Atomic Orbital (QUAO) analysis to characterize the nature and strength of the H-bond based on the calculated electron density. osti.govresearchgate.net These methods provide a rigorous, quantitative basis for understanding the interactions that govern tautomeric preference in this compound. osti.gov
Strategic Applications of 1,2,3 Cyclohexanetrione in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
While direct applications of 1,2,3-cyclohexanetrione as a versatile building block in complex organic synthesis are not extensively documented in mainstream literature, its derivatives, particularly the oximes, serve as important precursors for valuable chemical compounds. One notable example is the use of this compound-1,3-dioxime in the synthesis of pyrogallol (1,2,3-trihydroxybenzene). Pyrogallol is a commercially significant compound with applications as a photographic developer, in the manufacturing of dyes, and as an antioxidant in various industries. The synthesis of pyrogallol from a readily available cyclohexane (B81311) derivative offers a synthetic route that avoids reliance on natural sources.
Furthermore, the reactivity of the ketone groups in this compound suggests its potential for a range of chemical transformations. These functional groups can undergo reactions such as condensation, reduction, and addition, opening avenues for the construction of diverse molecular scaffolds. Research into related cyclic trienes, such as 1,2,3-cyclohexatriene derivatives, has demonstrated their utility in rapidly assembling topologically and stereochemically complex molecules. This suggests that with further investigation, this compound could also be established as a key intermediate in the synthesis of novel organic compounds with potential applications in pharmaceuticals and agrochemicals.
Development of Intermediates for Functional Organic Materials and Polymers
The application of this compound and its derivatives in the development of intermediates for functional organic materials and polymers is an emerging area of research. The presence of multiple reactive sites within the molecule provides opportunities for its incorporation into larger molecular architectures, including polymers and supramolecular assemblies.
Theoretically, the carbonyl groups of this compound can participate in polymerization reactions, such as condensation polymerization with diamines or diols, to form novel polymers with unique properties. The rigid cyclohexane backbone could impart specific thermal and mechanical characteristics to the resulting materials. However, specific examples of polymers derived directly from this compound are not yet prevalent in the scientific literature.
More readily, derivatives of this compound could be functionalized to create monomers for various types of polymerization. For instance, the introduction of polymerizable groups, such as vinyl or acrylate functionalities, could lead to the formation of cross-linked polymers or functional side chains in existing polymer backbones. The potential for these materials spans a range of applications, from advanced coatings and adhesives to specialized membranes and electronic materials. Further research is necessary to fully explore and realize the potential of this compound in this field.
Catalytic Applications of Metal-Cyclohexanetrione Complexes
The ability of this compound and its derivatives to form complexes with metal ions is a key area of interest for catalytic applications. The oxygen atoms of the ketone groups can act as ligands, coordinating with metal centers to form stable metal complexes. These complexes have the potential to act as catalysts in a variety of organic transformations.
While there is limited direct research on the catalytic applications of metal-1,2,3-cyclohexanetrione complexes, studies on related compounds provide a strong indication of their potential. For example, metal complexes involving ligands with similar functionalities, such as β-diketones, are well-known catalysts for reactions like oxidation, reduction, and carbon-carbon bond formation.
Derivatives of this compound, such as its oximes and thiosemicarbazones, have been shown to form stable complexes with a range of transition metals. These complexes could potentially exhibit catalytic activity in reactions such as:
Oxidation Reactions: The metal center in a cyclohexanetrione complex could facilitate the transfer of oxygen atoms to a substrate, enabling selective oxidation of alcohols, alkenes, or alkanes.
Reduction Reactions: Conversely, these complexes could be designed to catalyze the reduction of various functional groups.
Cross-Coupling Reactions: Metal-cyclohexanetrione complexes might also find use in catalyzing cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
The development of chiral catalysts based on this compound derivatives is another promising avenue. The introduction of chirality into the ligand structure could lead to enantioselective catalysts for asymmetric synthesis, a critical area in modern chemistry. Further exploration into the synthesis and catalytic evaluation of metal-cyclohexanetrione complexes is warranted to unlock their full potential.
Analytical Reagents for Chelation-Based Detection and Quantification
Derivatives of this compound have demonstrated significant utility as analytical reagents for the chelation-based detection and quantification of metal ions. The oxime and thiosemicarbazone derivatives, in particular, are effective chelating agents that form colored complexes with various metal ions, enabling their determination by spectrophotometry.
The principle behind this application lies in the formation of a stable complex between the organic ligand (the this compound derivative) and a specific metal ion. This complex exhibits a distinct color and absorbs light at a specific wavelength. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion in the sample, allowing for its quantitative analysis.
Several studies have highlighted the use of these reagents for the detection of different metals:
Iron (Fe): 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone has been successfully employed as a spectrophotometric reagent for the determination of iron in various samples, including wines, foods, and minerals.
Cobalt (Co): The same reagent, 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone, has also been utilized for the spectrophotometric determination of cobalt(II).
Rhodium (Rh): this compound dioxime has been reported to form a 1:2 complex with rhodium, indicating its potential as a reagent for the spectrophotometric determination of this precious metal.
Nickel (Ni) and Copper (Cu): The versatility of 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone extends to the spectrophotometric determination of nickel and copper.
The table below summarizes some of the reported applications of this compound derivatives as analytical reagents.
| This compound Derivative | Target Metal Ion | Analytical Method |
| 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone | Iron (Fe) | Spectrophotometry |
| 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone | Cobalt (Co) | Spectrophotometry |
| This compound dioxime | Rhodium (Rh) | Spectrophotometry |
| 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone | Nickel (Ni) | Spectrophotometry |
| 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone | Copper (Cu) | Spectrophotometry |
These applications underscore the importance of this compound derivatives as valuable tools in analytical chemistry for the sensitive and selective determination of metal ions in various matrices.
Q & A
Q. What are the primary synthetic routes for 1,2,3-cyclohexanetrione, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via oxidation of 1,2,3-trihydroxycyclohexane derivatives or through cyclization of diketones under acidic conditions. For example, hexamethyl-1,3,5-cyclohexanetrione undergoes hydrolysis with barium hydroxide to yield substituted diketones . Reaction temperature, solvent polarity, and catalyst selection (e.g., Zn/Hg in Clemmensen reduction) critically affect product purity. Gas chromatography (GC) with a 20% XF-1150 column and helium carrier gas is recommended for purity analysis .
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize this compound’s structure?
- Methodological Answer :
- NMR : The carbonyl groups (C=O) in the trione system produce distinct signals in the 200–220 ppm range in NMR.
- IR : Strong absorption bands near 1700–1750 cm confirm the presence of ketone groups.
- InChIKey : Use standardized identifiers like SUEVWEWAIVZWCQ-UHFFFAOYSA-N (from NIST) to cross-reference spectral databases .
Q. What thermodynamic properties (e.g., heat capacity, entropy) are available for this compound?
- Methodological Answer : NIST provides gas-phase thermochemistry data, including entropy () and enthalpy of formation (). For experimental validation, differential scanning calorimetry (DSC) can measure phase transitions, while computational methods (e.g., DFT) predict properties like .
Advanced Research Questions
Q. How do reaction mechanisms differ between this compound and its derivatives (e.g., trioximes)?
- Methodological Answer : The trioxime derivative (CAS 3570-93-2) exhibits reactivity with sulfinyl chloride, forming hazardous intermediates. Mechanistic studies using kinetic isotope effects (KIE) or isotopic labeling (e.g., -oximes) can track regioselectivity during cycloadditions. Copper(I)-catalyzed 1,3-dipolar cycloadditions, as in triazole synthesis, offer a model for studying steric effects in trione derivatives .
Q. What contradictions exist in reported data on this compound’s reduction pathways, and how can they be resolved?
- Methodological Answer : Discrepancies in Clemmensen reduction outcomes (e.g., partial vs. complete reduction) arise from variations in zinc amalgam quality, acid concentration, and reaction time. For reproducibility:
Q. How can computational chemistry optimize this compound’s applications in heterocyclic synthesis?
- Methodological Answer : Density Functional Theory (DFT) simulations predict transition states in cycloaddition reactions. For example:
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with azides.
- Compare computed NMR shifts (e.g., Gaussian09) with experimental data to validate mechanistic pathways .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the stability of this compound’s trioxime derivatives?
- Methodological Answer : Stability variations stem from:
- Stereochemistry : Cis/trans isomerism in oxime groups affects thermal stability.
- Crystallinity : Amorphous vs. crystalline forms show differing decomposition rates.
Mitigate contradictions using single-crystal X-ray diffraction (SCXRD) and accelerated stability testing (40°C/75% RH for 6 weeks) .
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHO | NIST |
| Molecular Weight | 126.11 g/mol | NIST |
| Trioxime Derivative (CAS) | 3570-93-2 | Urben Handbook |
| Clemmensen Reduction Yield | 85–95% (optimized conditions) | J. Org. Chem |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
